UNII-5QD6M7UPG6
Description
Historical Context and Initial Research Trajectories
The initial research into RMI-81,582 during the late 1970s and early 1980s positioned it as a potential novel antipsychotic drug. nih.gov At a time when the distinction between "typical" and "atypical" antipsychotics was becoming a critical area of psychiatric research, RMI-81,582 showed a promising and distinct profile. wikipedia.orgourworldindata.orgebsco.com
An early open-label clinical study administered RMI-81,582 to a small group of male schizophrenic patients. nih.gov The findings from this initial investigation were noteworthy, with a majority of the patients showing significant improvement. nih.gov A key observation from this study was the compound's effect on serum prolactin levels, a biomarker for antidopaminergic activity. nih.gov Unlike typical neuroleptics which consistently elevate prolactin, RMI-81,582 demonstrated a variable effect, with prolactin levels returning to baseline in some patients as the dosage was increased. nih.gov This, coupled with a lack of extrapyramidal side effects, led researchers to suggest that RMI-81,582 might possess a mechanism of action similar to that of clozapine, a pioneering atypical antipsychotic. nih.gov
The table below summarizes the key findings from this initial clinical investigation:
| Parameter | Observation | Implication |
| Clinical Improvement | Ten out of twelve patients showed improvement. nih.gov | Potential efficacy as an antipsychotic agent. |
| Extrapyramidal Side Effects | Not observed in the study. nih.gov | Suggestive of an "atypical" antipsychotic profile. |
| Serum Prolactin Levels | Increased at low to moderate doses in some patients, but returned to baseline with increased dosage in a subset of those individuals. nih.gov | Differentiated it from typical neuroleptics and resembled the action of clozapine. nih.gov |
Position within Current Chemical Biology and Pharmacology Landscapes
The primary classification of RMI-81,582 in the pharmacological landscape is as an atypical antipsychotic agent. nih.govnih.govresearchgate.net Its mechanism of action has been further elucidated through various in vitro and in vivo studies, which have explored its interactions with key neurotransmitter systems.
Research has shown that RMI-81,582, much like clozapine, possesses a complex receptor binding profile. A significant finding was its ability to act as an antagonist at serotonin (B10506) 5-HT3 receptors. nih.gov In studies using rat brain tissue, RMI-81,582 was shown to inhibit the stimulation of phosphoinositide hydrolysis induced by a 5-HT3 receptor agonist, an effect not seen with typical antipsychotics like haloperidol (B65202) and chlorpromazine. nih.gov This antagonistic action at 5-HT3 receptors was proposed to contribute to its "atypical" pharmacological profile. nih.gov
Furthermore, studies on serotonin 5-HT2 receptors revealed that RMI-81,582 could decrease the density of these receptors in the rat cerebral cortex, another characteristic shared with clozapine. researchgate.net The compound's interaction with the dopaminergic system is also nuanced. Research indicates that while it influences dopamine (B1211576) metabolism, it does not significantly increase dopamine release in the caudate-putamen of mice, a trait shared with other atypical antipsychotics and D-1 antagonists. nih.gov
The following table outlines some of the key pharmacological activities of RMI-81,582:
| Receptor/Process | Effect of RMI-81,582 | Reference |
| Dopamine D1 Receptors | Antagonism may contribute to its atypical profile. nih.gov | nih.gov |
| Serotonin 5-HT2 Receptors | Decreased receptor density in rat cerebral cortex. researchgate.net | researchgate.net |
| Serotonin 5-HT3 Receptors | Antagonized agonist-induced phosphoinositide hydrolysis. nih.gov | nih.gov |
| Dopamine Release | Did not increase dopamine release in the mouse caudate-putamen. nih.gov | nih.gov |
| Dopamine Metabolism | Produced variable increases in dopamine metabolism. nih.gov | nih.gov |
More recent research into the broader class of morphanthridine derivatives has identified them as potent activators of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. ebi.ac.ukmdpi.com While these studies did not specifically focus on RMI-81,582, they highlight the continued relevance of the morphanthridine scaffold in discovering novel biological activities. ebi.ac.ukmdpi.com
Rationale for Continued Academic Investigation of the Compound
The rationale for the continued academic investigation of (E)-2-Chloro-11-(3-dimethylaminopropylidene)morphanthridine and its analogues stems from several key areas. Initially, its clozapine-like profile with a potentially improved side-effect profile provided a strong impetus for research. nih.gov The compound served as a valuable probe for dissecting the neurobiological mechanisms that differentiate typical and atypical antipsychotics.
The unique neurochemical signature of RMI-81,582, particularly its distinct effects on dopamine and serotonin systems, continues to be of interest to medicinal chemists and pharmacologists. nih.govresearchgate.netnih.gov Understanding how its specific interactions at multiple receptors translate to a particular behavioral and physiological outcome can inform the design of future central nervous system drugs with greater efficacy and tolerability.
Moreover, the discovery of novel activities within the morphanthridine chemical class, such as the potent activation of TRPA1 channels, opens up new avenues for research. ebi.ac.ukmdpi.com This suggests that the core structure of RMI-81,582 could be a template for developing new chemical probes or therapeutic leads for conditions beyond psychosis, potentially in areas like pain and inflammation where TRPA1 is a key target. ebi.ac.uk The continued study of this and related compounds can, therefore, contribute to a deeper understanding of receptor pharmacology and the development of novel therapeutic agents.
Structure
2D Structure
3D Structure
Properties
CAS No. |
39051-50-8 |
|---|---|
Molecular Formula |
C19H19ClN2 |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
(3E)-3-(2-chlorobenzo[c][1]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H19ClN2/c1-22(2)11-5-8-17-16-7-4-3-6-14(16)13-21-19-10-9-15(20)12-18(17)19/h3-4,6-10,12-13H,5,11H2,1-2H3/b17-8+ |
InChI Key |
KGRYJYZBJQLPFW-CAOOACKPSA-N |
SMILES |
CN(C)CCC=C1C2=CC=CC=C2C=NC3=C1C=C(C=C3)Cl |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2C=NC3=C1C=C(C=C3)Cl |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2C=NC3=C1C=C(C=C3)Cl |
Other CAS No. |
58441-90-0 |
Synonyms |
2-chloro-11-(3-dimethylaminopropylidene)morphanthridine RMI 81,582 RMI 81,582, (E)-isomer RMI 81,582, (Z)-isomer RMI 81582 |
Origin of Product |
United States |
Synthetic Methodologies and Derivative Development for Research Applications
Established Chemical Synthesis Pathways of (E)-2-Chloro-11-(3-dimethylaminopropylidene)morphanthridine
The traditional synthesis of the core tricyclic structure, 5H-dibenzo[b,f]azepine, is a key step. One established method involves the alkylation of 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine with 3-chloro-N,N-dimethylpropan-1-amine. rsc.org This reaction introduces the dimethylaminopropyl side chain, a critical functional group for its biological activity. rsc.org
Innovative Synthetic Approaches for Structural Complexity and Efficiency
Furthermore, new methods for the chlorination step have been explored to improve efficiency and safety. A patented method describes the direct chlorination of N-acetyliminodibenzyl using a chlorinating agent in the presence of a catalyst and an acid-binding agent. google.com This approach is more succinct and uses readily available starting materials, making it suitable for larger-scale production. google.com The development of nanoparticle-based systems is also being explored for innovative delivery mechanisms. mdpi.compeerj.com
Design and Chemical Synthesis of Structurally Modified Analogs for Mechanistic Elucidation
To better understand the biological targets and metabolic pathways of (E)-2-Chloro-11-(3-dimethylaminopropylidene)morphanthridine, researchers synthesize various structurally modified analogs. These analogs serve as valuable tools in pharmacological and biochemical studies.
Isotopically labeled versions of clomipramine (B1669221) are essential for metabolic studies and for use as internal standards in analytical methods. otsuka.co.jp Deuterium (D) or Carbon-13 (¹³C) can be incorporated into the molecule at specific positions. For example, Clomipramine-D3, Clomipramine-D6, and Clomipramine ¹³C,D3 hydrochloride salts are available for research purposes. otsuka.co.jp These labeled compounds allow for precise tracking of the drug and its metabolites in biological systems. pharmgkb.org
The synthesis of these analogs often involves using isotopically labeled starting materials or reagents in one of the synthetic steps. For example, a deuterated version of a reagent can be used in the alkylation step to introduce the labeled side chain.
To identify and study the protein targets of (E)-2-Chloro-11-(3-dimethylaminopropylidene)morphanthridine, functional tags can be chemically introduced into its structure. These tags can include:
Biotin (B1667282): For affinity purification of target proteins.
Fluorescent dyes: For visualizing the localization of the drug in cells and tissues.
Photoaffinity labels: To create a covalent bond between the drug and its target upon photoactivation, allowing for irreversible labeling and subsequent identification.
The synthesis of these probes requires careful consideration of the attachment point of the tag to ensure that the pharmacological activity of the parent compound is not significantly altered.
Synthesis of Isotopically Labeled Analogs
Stereochemical Control and Regioselectivity in Synthesis
The synthesis of (E)-2-Chloro-11-(3-dimethylaminopropylidene)morphanthridine presents challenges in both stereochemical control and regioselectivity.
The (E) configuration of the exocyclic double bond is crucial for the compound's specific biological activity. vulcanchem.com During synthesis, a mixture of (E) and (Z) isomers can be formed. Therefore, methods for stereoselective synthesis or efficient separation of the isomers are necessary. vulcanchem.com Fractional crystallization and column chromatography are common techniques used to isolate the desired (E)-isomer with high purity. vulcanchem.com
Regioselectivity is another important aspect, particularly during the chlorination of the dibenzo[b,f]azepine ring. The synthesis must be controlled to ensure that the chlorine atom is introduced at the correct position (C-3) to produce the desired final product. rsc.orgresearchgate.net The choice of chlorinating agent, catalyst, and reaction conditions plays a critical role in achieving high regioselectivity. google.com
Molecular Mechanisms of Action and Biological Interactions
Intracellular Signal Transduction Modulation
Modulation of Enzyme Catalytic Activities
Andrographolide has been demonstrated to be a significant modulator of various enzyme systems, most notably the Cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the metabolism of a wide array of endogenous and exogenous compounds. nih.gov Research has shown that Andrographolide can influence both the expression and the catalytic activity of these enzymes.
Studies in rat models have revealed that administration of Andrographolide leads to a notable increase in the protein and mRNA levels, as well as the enzymatic activities, of several CYP isozymes. nih.govresearchgate.net Specifically, treatment with Andrographolide has been shown to upregulate CYP1A1, CYP1A2, CYP2C6, CYP2C11, CYP3A1, and CYP3A2. nih.gov This induction of drug-metabolizing enzymes suggests that Andrographolide can accelerate the metabolism of substrates for these enzymes. nih.govresearchgate.net For instance, the metabolism of tolbutamide, a substrate for CYP2C enzymes, was found to be enhanced in the presence of Andrographolide. nih.govnih.gov
In addition to induction, Andrographolide can also exhibit inhibitory effects on certain CYP enzymes. It has been reported to weakly inhibit the activity of CYP3A4. scirp.org Furthermore, it can synergistically induce the expression of CYP1A1 when co-administered with known inducers like β-naphthoflavone. scirp.org In Caco-2 cells, Andrographolide has been observed to significantly down-regulate the mRNA and protein levels of CYP3A4. scirp.org
Beyond the CYP system, Andrographolide also influences phase II biotransformation enzymes. It has been shown to induce the expression of Glutathione S-transferase P (GSTP), an enzyme involved in the detoxification of various carcinogens, in rat primary hepatocytes. scirp.org This induction is believed to be mediated through the PI3K/Akt signaling pathway. scirp.org
| Enzyme | Effect | Model System | Key Findings | Citation |
|---|---|---|---|---|
| CYP1A1 | Upregulation/Induction | Rat liver, In vitro | Increased protein and mRNA levels; Synergistic induction with β-naphthoflavone. | nih.govscirp.org |
| CYP1A2 | Upregulation/Induction | Rat liver | Increased protein and mRNA levels. | nih.gov |
| CYP2C6/11 | Upregulation/Induction | Rat liver, Obese mice | Increased protein and mRNA levels and enzyme activity; Accelerated metabolism of tolbutamide. | nih.govresearchgate.net |
| CYP3A1/2 | Upregulation/Induction | Rat liver | Increased protein and mRNA levels. | nih.gov |
| CYP3A4 | Weak Inhibition/Down-regulation | In vitro, Caco-2 cells | Weakly inhibits activity; Down-regulates mRNA and protein levels. | scirp.org |
| Glutathione S-transferase P (GSTP) | Induction | Rat primary hepatocytes | Induced expression mediated by the PI3K/Akt pathway. | scirp.org |
Influence on Gene Expression and Transcriptional Regulatory Networks
Andrographolide exerts a profound influence on gene expression and the intricate transcriptional regulatory networks that govern cellular processes. This modulation is a key component of its biological activity.
Transcriptome analyses of Andrographis paniculata have provided insights into the regulation of Andrographolide's own biosynthesis. The expression of genes involved in the mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which are responsible for producing Andrographolide, are subject to complex regulation. nih.govresearchgate.net For instance, the gene 13-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR) shows high expression in the leaves, correlating with the accumulation of Andrographolide. nih.govresearchgate.net Comparative transcriptome studies have identified differentially expressed transcripts related to these pathways, such as geranyl diphosphate (B83284) synthase small subunit and isopentenyl-diphosphate delta-isomerase, which are upregulated in high Andrographolide-producing genotypes. researchgate.net
External stimuli can also modulate the expression of genes related to Andrographolide synthesis. Treatment with abscisic acid (ABA) and methyl jasmonate (MeJA) has been shown to upregulate the expression of key enzyme genes in the Andrographolide pathway, including DXR and HMGR. mdpi.com Similarly, UV-C irradiation can significantly up-regulate the expression of genes in the MVA pathway, such as HMGS, HMGR, MVK, and MVD, suggesting that the cytoplasm is a primary site for UV-C-induced Andrographolide synthesis. scienceopen.com
Beyond its own biosynthetic pathway, Andrographolide influences the expression of genes involved in various physiological and pathological processes. In the context of glucose metabolism, Andrographolide has been shown to increase the mRNA levels of Peroxisome Proliferator-Activated Receptor γ (PPARγ) and Glucose Transporter Type 4 (GLUT4) in mature adipocytes, suggesting a mechanism for its anti-diabetic effects. researchgate.net
The transcriptional regulation by Andrographolide is also mediated through its interaction with transcription factors. Members of the NAC transcription factor family (NAM, ATAF1/2, and CUC2) play a role in secondary metabolite production. mdpi.com Studies have shown that treatments affecting Andrographolide content also alter the expression of specific ApNAC genes, which in turn can regulate the expression of genes like NtHMGR in a heterologous system. mdpi.com
| Gene/Gene Family | Effect of Andrographolide/Related Stimuli | Context | Key Findings | Citation |
|---|---|---|---|---|
| HMGR (13-hydroxy-3-methylglutaryl-coenzyme A reductase) | High expression correlates with high Andrographolide content. Upregulated by ABA, MeJA, and UV-C treatment. | Andrographolide Biosynthesis | A key enzyme in the MVA pathway for Andrographolide production. | nih.govresearchgate.netmdpi.comscienceopen.com |
| DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase) | Upregulated by ABA and MeJA treatment. | Andrographolide Biosynthesis | A key enzyme in the MEP pathway. | mdpi.com |
| DXS (1-deoxy-D-xylulose-5-phosphate synthase) | Significantly down-regulated by UV-C treatment. | Andrographolide Biosynthesis | A key enzyme in the MEP pathway. | scienceopen.com |
| PPARγ (Peroxisome Proliferator-Activated Receptor γ) | Increased mRNA levels. | Glucose Metabolism | A 1.4 μM concentration of Andrographolide resulted in a 1.1-fold increase in PPARγ expression in mature adipocytes. | researchgate.net |
| GLUT4 (Glucose Transporter Type 4) | Increased mRNA levels. | Glucose Metabolism | Increased expression in mature adipocytes following Andrographolide treatment. | researchgate.net |
| ApNAC (NAC transcription factors from A. paniculata) | Expression modulated by ABA and MeJA, which also affect Andrographolide content. | Transcriptional Regulation | ApNAC02 was upregulated by ABA and MeJA, while other ApNACs were downregulated or unchanged. | mdpi.com |
Cellular and Subcellular Pharmacodynamics Mechanistic Focus
Cellular Uptake, Efflux, and Intracellular Distribution Dynamics
The entry of Venetoclax into cells and its retention are critical determinants of its therapeutic efficacy. While specific transporters for the uptake of Venetoclax are not extensively detailed in the provided research, the primary focus of investigation has been on the mechanisms that actively remove it from the cell.
Efflux Mechanisms:
Venetoclax is a known substrate for the P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux transporters. aacrjournals.orgashpublications.org These ATP-binding cassette (ABC) transporters are expressed on the surface of various cells, including cancer cells, and actively pump xenobiotics out of the cytoplasm, thereby reducing the intracellular drug concentration and potentially leading to drug resistance. aacrjournals.orgashpublications.org In vitro studies have confirmed that Venetoclax and its major metabolite, M27, are substrates for BCRP. fda.gov
Enhanced Uptake Strategies:
To overcome efflux-mediated resistance and enhance cellular uptake, novel delivery systems have been explored. Nanoformulations, such as those using amphiphilic poly(ethylene glycol)-modified poly(α-lipoic acid) nanoparticles, have been shown to improve the delivery of Venetoclax. rsc.org Another approach involves drug combination nanoparticles (DcNP) co-formulating Venetoclax and Zanubrutinib, which have demonstrated faster and higher uptake in leukemic cells compared to the free drugs. mdpi.com Studies with these nanoparticles in HL-60 leukemic cells showed a significant enhancement in cellular uptake for Venetoclax. mdpi.com
The following table summarizes the key factors influencing the cellular kinetics of Venetoclax.
| Factor | Description | Implication |
| P-glycoprotein (P-gp) | An efflux transporter that actively removes Venetoclax from the cell. aacrjournals.orgashpublications.org | Reduced intracellular concentration, potential for drug resistance. |
| BCRP | Another efflux transporter for which Venetoclax is a substrate. fda.govashpublications.org | Contributes to decreased cellular accumulation of the drug. |
| Nanoformulations | Nanoparticle-based delivery systems designed to encapsulate Venetoclax. rsc.orgmdpi.com | Can enhance cellular uptake and overcome efflux-mediated resistance. mdpi.com |
Subcellular Localization and Compartmentalization
Upon entering the cell, Venetoclax primarily targets the mitochondria, the central hub of the intrinsic apoptotic pathway. youtube.com Its main target, the BCL-2 protein, is predominantly localized to the outer mitochondrial membrane. youtube.comnih.gov
Venetoclax's mechanism involves directly binding to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins like BIM. nih.govnih.gov This disruption occurs at the mitochondrial surface, initiating the downstream events of apoptosis. youtube.com
Beyond the mitochondria, Venetoclax has been shown to influence calcium localization between the endoplasmic reticulum (ER) and the mitochondria. ashpublications.org Specifically, it can increase mitochondrial calcium levels by disrupting the interaction between BCL-2 and SERCA3, a key ion channel for calcium uptake into the ER. ashpublications.org This shift in calcium compartmentalization is a crucial aspect of its mechanism of action in certain cancer cells. ashpublications.org
Endogenous CLPB (Caseinolytic peptidase B protein homolog) has been observed to co-localize with the mitochondrial marker TOM20, suggesting its presence within the mitochondria. nih.gov Furthermore, STAT3 has also been found to localize in the mitochondria (mitoSTAT3). biorxiv.org
Mechanistic Effects on Organelle Function and Homeostasis
Venetoclax's engagement with BCL-2 at the mitochondrial and ER level triggers a cascade of events that profoundly impact the function and stability of these organelles.
Endoplasmic Reticulum Stress Response
The endoplasmic reticulum (ER) is a critical site for protein folding and calcium homeostasis. Disruption of these functions leads to ER stress and the activation of the Unfolded Protein Response (UPR). mdpi.comresearchgate.net
Studies have shown that Venetoclax, particularly in combination with other agents like metformin (B114582), can induce ER stress in acute myeloid leukemia (AML) cells. mdpi.comresearchgate.netpreprints.org This is evidenced by the increased expression of CHOP (C/EBP homologous protein), a key marker of ER stress-induced apoptosis. mdpi.compreprints.org The combination of Venetoclax and metformin has been shown to significantly increase the expression of key genes in the ER stress-UPR pathway, including ATF4, ATF6, CHOP, and XBP1. researchgate.net
Furthermore, targeting the S100A9 protein, which is highly expressed in AML, can increase sensitivity to Venetoclax, and this effect is associated with a decrease in ER stress signaling. nih.gov In some contexts, combining Venetoclax with ER stress inducers like tunicamycin (B1663573) and sorafenib (B1663141) can overcome resistance. mdpi.compreprints.org
Mitochondrial Bioenergetics and Dynamics
Mitochondria are not only central to apoptosis but also to cellular energy production through oxidative phosphorylation (OXPHOS). ashpublications.org Venetoclax has been shown to exert significant effects on both mitochondrial bioenergetics and the dynamic processes of mitochondrial fusion and fission.
Mitochondrial Bioenergetics:
Venetoclax treatment can lead to the inhibition of mitochondrial respiration (OXPHOS). biorxiv.orgbiorxiv.org In AML cells, Venetoclax exposure has been shown to abolish OxPhos flux. biorxiv.org The combination of Venetoclax and azacitidine has been reported to target leukemia stem cells by inhibiting mitochondrial OxPhos. biorxiv.org Interestingly, while inhibiting respiration, Venetoclax-treated cells can sustain their mitochondrial membrane potential, a phenomenon potentially driven by the reverse activity of ATP synthase (F1-ATPase), which consumes ATP to maintain polarization. biorxiv.org
The following table details the effects of Venetoclax on mitochondrial bioenergetics.
| Parameter | Effect of Venetoclax | Research Finding |
| Oxidative Phosphorylation (OXPHOS) | Inhibition | Venetoclax abolishes OxPhos flux in AML cells. biorxiv.org The combination of Venetoclax and azacitidine inhibits mitochondrial OxPhos in leukemia stem cells. biorxiv.org |
| Mitochondrial Membrane Potential (ΔΨm) | Depolarization in some contexts, sustained in others | Venetoclax treatment can lead to mitochondrial depolarization. nih.gov However, some surviving AML cells sustain ΔΨm despite inhibited respiration. biorxiv.org |
| Mitochondrial Calcium | Increased levels | Venetoclax increases mitochondrial calcium levels in primary human AML LSCs. ashpublications.org |
Mitochondrial Dynamics:
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their health and function. grantome.com Venetoclax resistance has been linked to alterations in mitochondrial morphology and dynamics. grantome.combloodcancerstoday.com Venetoclax-resistant AML cells have been observed to undergo morphological changes, including increased mitochondrial fusion. plos.org Upregulation of OPA1, a key regulator of mitochondrial cristae structure and fusion, has been noted in Venetoclax-resistant cells. grantome.com Similarly, CLPB, a mitochondrial chaperonin that interacts with OPA1, is also upregulated in resistant cells. grantome.com Targeting these proteins can enhance the apoptotic effects of Venetoclax. grantome.com
Modulation of Cell Cycle Progression and Programmed Cell Death Pathways
The ultimate outcome of Venetoclax's cellular and subcellular actions is the induction of programmed cell death and the modulation of the cell cycle.
Programmed Cell Death (Apoptosis):
Venetoclax is a BH3-mimetic that selectively binds to BCL-2, displacing pro-apoptotic proteins like BIM. nih.govnih.gov This frees up pro-apoptotic effector proteins BAX and BAK, which then oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). nih.govmdpi.com MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, which in turn activates the caspase cascade and executes the apoptotic program. nih.govmdpi.com
Treatment with Venetoclax leads to a significant increase in apoptosis in various cancer cell lines. nih.govresearchgate.net This is often accompanied by the activation of caspases 3 and 7 and an increased expression of BAX. dovepress.comnih.gov
Cell Cycle Progression:
In addition to inducing apoptosis, Venetoclax can also affect the progression of the cell cycle. ashpublications.org Studies in breast cancer cells have shown that Venetoclax treatment can cause cell cycle arrest at the G0/G1 phase. researchgate.netdovepress.com This arrest is associated with the inhibition of cell proliferation genes such as cyclin D1 and E2F1. researchgate.netdovepress.com In some contexts, Venetoclax has been suggested to promote the entry of quiescent leukemia stem cells into the cell cycle, potentially making them more susceptible to other chemotherapeutic agents. ashpublications.org
The table below summarizes the key molecular players in Venetoclax-induced apoptosis and cell cycle modulation.
| Process | Key Molecular Players | Effect of Venetoclax |
| Apoptosis | BCL-2, BIM, BAX, BAK, Cytochrome c, Caspases | Venetoclax inhibits BCL-2, leading to BAX/BAK activation, cytochrome c release, and caspase activation. nih.govnih.govmdpi.com |
| Cell Cycle | Cyclin D1, E2F1 | Venetoclax can induce G0/G1 arrest by inhibiting the expression of these cell cycle progression genes. researchgate.netdovepress.com |
Preclinical Pharmacological and Mechanistic Investigations Non Human Systems
In Vitro Pharmacological Profiling for Mechanistic Insight
In vitro studies have been crucial in elucidating the specific binding affinities and functional activities of Roluperidone at various neuronal receptors.
Receptor binding assays have demonstrated that Roluperidone possesses high, equipotent affinities for sigma-2 and 5-HT2A receptors. oup.commedchemexpress.com It also shows a notable affinity for α1-adrenergic receptors. alzdiscovery.org Conversely, Roluperidone displays low or negligible affinity for dopaminergic (D1-D5), muscarinic, cholinergic, and histaminergic receptors. alzdiscovery.orgoup.com This selectivity is a key feature of its pharmacological profile. alzdiscovery.orgnih.gov
| Receptor Target | Binding Affinity (Ki) | Affinity Level |
|---|---|---|
| Sigma-2 | 8.19 nmol/L | High |
| 5-HT2A | 7.53 nmol/L | High |
| alpha1a-adrenergic | 4.17 nmol/L | High |
| Dopamine (B1211576) (D1-D5) | IC50 >1000 nmol/L | Weak/Low |
| Muscarinic | Not specified | Low/No Affinity |
| Cholinergic | Not specified | Low/No Affinity |
| Histaminergic | Not specified | Low/No Affinity |
Functional assays have confirmed that Roluperidone acts as an antagonist at its high-affinity targets. oup.com In a rat model, Roluperidone demonstrated antagonistic activity at sigma-2 receptors by significantly preventing neck dystonia induced by the sigma-2 agonist 1,3-Di-o-tolylguanidine (DTG). oup.com Furthermore, its antagonist activity at 5-HT2A receptors was shown in male Wistar rats, where it significantly reduced head-twitch responses induced by 5-hydroxytryptophan (B29612) (5-HTP). oup.com The compound does not directly block dopaminergic receptors, a mechanism distinct from many first and second-generation antipsychotics. drug-dev.com
In cell culture studies, administration of Roluperidone for three days was observed to dose-dependently increase the release of brain-derived neurotrophic factor (BDNF) in cultured hippocampal neurons by approximately 20%. minervaneurosciences.com This effect on BDNF suggests a potential for promoting neuroplasticity. minervaneurosciences.comminervaneurosciences.com
While specific details of high-throughput screening campaigns are not extensively published, the identification of Roluperidone's unique binding profile—high affinity for sigma-2, 5-HT2A, and α1-adrenergic receptors with low affinity for others—is a result of systematic screening processes designed to identify selective compounds. alzdiscovery.orgoup.comeuropeanpharmaceuticalreview.com These screening methods are essential for selecting lead compounds with desirable pharmacological properties and a reduced likelihood of off-target effects. europeanpharmaceuticalreview.com
Functional Assays Demonstrating Agonist, Antagonist, or Modulatory Activity
In Vivo Mechanistic Studies in Animal Models (excluding clinical outcomes)
In vivo studies in animal models have provided further insight into how Roluperidone's in vitro activities translate to effects on central nervous system pathways and neurotransmitter systems.
In rodent models, Roluperidone has shown effects suggestive of modulation of CNS pathways relevant to psychiatric disorders. alzdiscovery.org It improved social interaction in a phencyclidine-induced model and reversed cognitive impairment in a dizocilpine (B47880) (MK-801)-induced model of spontaneous alternation behavior. alzdiscovery.orgresearchgate.net These findings point towards a potential therapeutic benefit on negative symptoms. alzdiscovery.org Additionally, Roluperidone demonstrated efficacy in the conditioned avoidance response test without impairing escape responses, which is consistent with antipsychotic-like activity without motor deficits. alzdiscovery.org
Although Roluperidone does not bind directly to dopamine receptors, its mechanism suggests an indirect modulation of dopaminergic and glutamatergic pathways. nih.govmedchemexpress.com The antagonism of sigma-2 receptors is thought to be involved in regulating these key neurotransmitter systems. nih.govportico.org It is hypothesized that sigma-2 receptors may play a role in counteracting dysregulations in dopamine and glutamate (B1630785) pathways. nih.gov The blockade of 5-HT2A and α1A-adrenergic receptors is also believed to contribute to the modulation of dopaminergic, glutamatergic, and GABAergic levels in the brain. At high doses in preclinical models, Roluperidone was noted to increase dopamine turnover, suggesting a weak antagonistic effect at the dopamine D2 receptor under those conditions. alzdiscovery.org
| Identifier/Code Name | Full Chemical Name |
|---|---|
| Roluperidone (UNII-5QD6M7UPG6) | 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one |
| 1,3-Di-o-tolylguanidine (DTG) | 1,3-Bis(2-methylphenyl)guanidine |
| 5-hydroxytryptophan (5-HTP) | 5-Hydroxy-L-tryptophan |
| Phencyclidine | 1-(1-Phenylcyclohexyl)piperidine |
| Dizocilpine (MK-801) | (5S,10R)-(+)-5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine |
| Haloperidol (B65202) | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one |
Metabolic Transformations and Biotransformation Pathways
Identification and Structural Characterization of Metabolites
There is no specific information available in the public domain regarding the identified metabolites of (3E)-3-(2-chlorobenzo[c] rmi-pharmacokinetics.combenzazepin-11-ylidene)-N,N-dimethylpropan-1-amine. To identify and structurally characterize metabolites, researchers typically employ in vitro studies using liver microsomes or hepatocytes, followed by in vivo studies in animal models. The analysis of biological samples such as plasma, urine, and feces is then performed using advanced analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. Without such studies for this specific compound, any discussion of its metabolites remains hypothetical.
Role of Cytochrome P450 Isoforms and Other Metabolic Enzymes
The cytochrome P450 (CYP) superfamily of enzymes is the most important group of enzymes involved in Phase I metabolism of a wide variety of compounds. wikipedia.org While there are no specific studies identifying the CYP isoforms responsible for the metabolism of UNII-5QD6M7UPG6, it is highly probable that members of the CYP1, CYP2, and CYP3 families would be involved, as they are responsible for the metabolism of the majority of drugs.
To determine the specific CYP isoforms involved, researchers would typically conduct in vitro experiments using a panel of recombinant human CYP enzymes and measure the rate of metabolism of the compound by each isoform. Inhibition studies using known specific CYP inhibitors would also be performed.
Impact of Metabolism on Compound Stability and Biological Activity
The metabolism of a compound can have a significant impact on its stability and biological activity. Metabolic processes can lead to:
Inactivation: The primary purpose of drug metabolism is often to convert a pharmacologically active compound into an inactive, more water-soluble metabolite that can be easily excreted.
Formation of Active Metabolites: In some cases, metabolism can convert a parent compound into a metabolite that is also pharmacologically active, sometimes with a different profile or longer duration of action than the parent drug.
Detoxification or Toxification: Metabolism can detoxify a compound, but in some instances, it can lead to the formation of reactive metabolites that are toxic.
Table of Compound Names Mentioned
| UNII | Chemical Name | Other Synonyms |
| 5QD6M7UPG6 | (3E)-3-(2-chlorobenzo[c] rmi-pharmacokinetics.combenzazepin-11-ylidene)-N,N-dimethylpropan-1-amine | 2-Chloro-11-(3-dimethylaminopropylidene)morphanthridine, (E)-; RMI 81582 |
Advanced Analytical Methodologies for Research and Discovery
Chromatographic-Mass Spectrometric Techniques for Compound and Metabolite Quantification (e.g., LC-MS/MS, GC-MS)
Chromatographic techniques coupled with mass spectrometry are fundamental for the quantitative analysis of Larotrectinib and its metabolites in various biological matrices. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most prominently reported method due to its high sensitivity, specificity, and speed.
Several validated LC-MS/MS methods have been developed for the quantification of Larotrectinib in human and mouse plasma, as well as in human liver microsomes (HLMs) to assess its metabolic stability. europa.euacs.orgfda.govresearchgate.net These methods typically involve a sample preparation step, such as protein precipitation or liquid-liquid extraction, to isolate the analyte from the complex biological matrix. europa.euacs.org Chromatographic separation is commonly achieved on a C18 reverse-phase column with an isocratic or gradient mobile phase consisting of an organic solvent (e.g., acetonitrile, methanol) and an aqueous solution with additives like formic acid to ensure efficient ionization. acs.orgfda.gov
Detection is performed using a tandem mass spectrometer, often in the positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. acs.org For Larotrectinib, a common transition monitored is m/z 429.1 → 342.1. ligandtracer.commedchemexpress.com These methods demonstrate excellent linearity over a range of concentrations, with low limits of quantification (LLOQ) suitable for pharmacokinetic studies. europa.eufda.gov For instance, a validated method for human plasma reported a linearity range of 1.06–5080 ng/mL. ligandtracer.com Another study assessing metabolic stability in HLMs established a linearity of 5–500 ng/mL with an LLOQ of 5 ng/mL. fda.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) with UV detection has also been developed as a cost-effective alternative for quantifying Larotrectinib in plasma, suitable for therapeutic drug monitoring and pharmacokinetic studies where the higher sensitivity of LC-MS/MS may not be required. europa.eunih.gov These HPLC methods have shown good linearity and stability, with a reported linear range of 0.20–5.00 μg/mL in mice plasma. ligandtracer.comnih.gov While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool, its application for a non-volatile and thermally labile molecule like Larotrectinib is less common compared to LC-MS based approaches.
Table 1: LC-MS/MS Method Parameters for Larotrectinib Quantification
| Parameter | Human Plasma acs.org | Human Liver Microsomes fda.gov | Mouse & Human Plasma ligandtracer.com |
|---|---|---|---|
| Chromatography Column | Phenominex C18 | C18 column | Atlantis dC18 |
| Mobile Phase | Acetonitrile, Methanol, 0.1% Formic Acid (5:3:2) | Isocratic mobile phase | 10 mM Ammonium Formate:Acetonitrile (30:70) |
| Flow Rate | 0.60 ml/minute | Not Specified | 0.80 ml/minute |
| Ionization Mode | ESI+ | ESI+ | ESI+ |
| Linearity Range | Not Specified | 5–500 ng/mL | 1.06–5080 ng/mL |
| LLOQ | Not Specified | 5 ng/mL | 1.06 ng/mL |
| Mean Recovery | 98.91% | 99.65% | Not Specified |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of Larotrectinib. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are routinely used to confirm the chemical structure of the synthesized compound and its intermediates. tandfonline.comresearchgate.netpurdue.edu
More advanced two-dimensional (2D) NMR experiments have been employed to perform detailed conformational analysis of Larotrectinib in solution. mdpi.combiosensingusa.com Studies using 2D EXSY (Exchange Spectroscopy) and NOE (Nuclear Overhauser Effect) experiments at different temperatures and in various solvents have revealed the existence of two main conformations of Larotrectinib. mdpi.combiosensingusa.com This conformational heterogeneity was attributed to the rotational barrier around the C11–N17 bond. mdpi.com The specific structures of these conformers have been proposed based on NOE data combined with molecular simulation. mdpi.com The complete and unambiguous assignment of ¹H and ¹³C NMR data for Larotrectinib and its precursors has been reported, providing a critical reference for future chemical and structural studies. mdpi.com
Furthermore, solid-state NMR (ssNMR) is a valuable technique for characterizing the different polymorphic forms of Larotrectinib, providing information on the local molecular environment within the crystal lattice, which complements data from X-ray diffraction. nih.gov
Table 2: NMR Techniques Applied to Larotrectinib
| NMR Technique | Application | Key Findings | Reference |
|---|---|---|---|
| ¹H and ¹³C NMR | Structural Confirmation | Matches the expected chemical structure. | tandfonline.comresearchgate.net |
| 2D EXSY and NOE | Conformational Analysis | Identified two main conformations due to rotational barrier of the C11–N17 bond. | mdpi.combiosensingusa.com |
| Solid-State ¹³C NMR | Polymorph Characterization | Distinguishes different polymorphic forms of Larotrectinib salts. | nih.gov |
X-ray Crystallography and Cryo-Electron Microscopy for Structure-Based Mechanism Elucidation
Understanding the precise three-dimensional arrangement of atoms in Larotrectinib and how it binds to its TRK targets is crucial for elucidating its mechanism of action and for designing next-generation inhibitors that can overcome acquired resistance.
X-ray crystallography has been a key technique in this endeavor. It has been used to determine the crystal structure of different salt forms and polymorphs of Larotrectinib, which is vital for pharmaceutical development as different solid-state forms can have different physical properties. nih.govnih.gov Patents for Larotrectinib describe various crystalline forms, characterized by their specific X-ray powder diffraction (XRPD) patterns. nih.govfrontiersin.org For example, a crystalline form of Larotrectinib hydrogen sulfate (B86663) designated as Form L1 is characterized by XRPD peaks at specific 2-theta angles. nih.govnih.gov
Crucially, structural insights from X-ray crystallography of TRK proteins in complex with inhibitors have been instrumental in understanding the molecular basis of Larotrectinib's activity and the mechanisms of resistance. nih.govclinicaltrials.govd-nb.info This knowledge has guided the structure-based design of second-generation TRK inhibitors, such as Selitrectinib (LOXO-195), which are engineered to be effective against tumors that have developed resistance mutations to Larotrectinib, particularly at the solvent-front and xDFG regions of the kinase domain. frontiersin.orgnih.gov
Cryo-electron microscopy (cryo-EM) is an emerging and powerful technique for determining the structure of large protein complexes in their near-native state. mdpi.comacs.org While specific cryo-EM structures of Larotrectinib bound to TRK are not widely reported in the initial literature, the methodology is highly applicable. Future studies may utilize cryo-EM to study the molecular interactions of Larotrectinib, especially with larger TRK fusion protein complexes, providing dynamic and conformational information that can be complementary to static X-ray crystal structures.
Table 3: X-ray Powder Diffraction (XRPD) Peaks for Crystalline Larotrectinib Hydrogen Sulfate Form L1 nih.gov
| Peak Position (°2-theta ± 0.2) |
|---|
| 7.2 |
| 9.2 |
| 12.3 |
| 20.4 |
| 22.6 |
Biosensor Technologies for Real-Time Ligand-Target Binding Kinetics and Functional Assays
Biosensor technologies offer powerful, often label-free, methods to study the real-time kinetics of ligand-target interactions and to perform functional assays, providing critical data for drug discovery and development. clinicaltrials.gov For a kinase inhibitor like Larotrectinib, these technologies can directly measure binding affinity, association (on-rate), and dissociation (off-rate) constants, and assess the functional consequences of target engagement in a cellular context.
Surface Plasmon Resonance (SPR) is a leading label-free optical biosensor technique for kinetic analysis. nih.gov In an SPR assay, a target protein (e.g., a TRK kinase domain) is immobilized on a sensor chip, and the binding of an analyte (Larotrectinib) flowing over the surface is detected in real-time as a change in the refractive index. nih.gov This allows for the precise determination of kinetic parameters (kₐ, kₑ) and the affinity constant (K₋). While detailed kinetic studies for Larotrectinib using SPR are not extensively published in peer-reviewed literature, the technology is commercially available for this purpose and is a standard tool for characterizing kinase inhibitors. nih.gov
Bioluminescence Resonance Energy Transfer (BRET) is another powerful biosensor technology for studying protein-protein interactions and receptor functionality in live cells. mdpi.com BRET assays can be designed to monitor the activity of receptor tyrosine kinases (RTKs) like TRK. mdpi.com For instance, a BRET-based biosensor could be used to measure the inhibition of TRK dimerization or conformational changes upon Larotrectinib binding in a cellular environment, providing a functional readout of the drug's efficacy.
Electrochemical biosensors represent another promising approach. These sensors can be designed with peptide-modified electrodes that act as substrates for the kinase. nih.gov The phosphorylation of the peptide by the kinase alters the electrochemical properties of the electrode surface, which can be measured. The inhibitory effect of a compound like Larotrectinib can be quantified by the degree to which it prevents this phosphorylation-induced change.
These biosensor technologies provide a dynamic view of Larotrectinib's interaction with its targets, complementing the static structural information from crystallography and the quantification data from mass spectrometry. They are invaluable for confirming target engagement, determining structure-activity relationships, and screening for next-generation inhibitors with optimized kinetic profiles. clinicaltrials.gov
Future Directions and Emerging Research Paradigms
Development of Advanced Chemical Probes for Unraveling Novel Biological Targets
The development of advanced chemical probes derived from the core structure of UNII-5QD6M7UPG6 is a critical future direction. Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling detailed study of that target's function in biological systems. icr.ac.ukmatthewslab.org By creating derivatives of this compound, researchers can explore and identify new biological targets beyond its known interactions with dopamine (B1211576) and serotonin (B10506) receptors.
These probes could be engineered with functionalities that allow for techniques such as photo-affinity labeling or "click chemistry," which would enable the covalent linking of the probe to its interacting proteins. Subsequent isolation and identification of these proteins using mass spectrometry would provide a direct and unbiased map of the compound's molecular targets within the cell. This approach has the potential to uncover previously unknown off-target effects or identify novel receptors and signaling pathways modulated by this class of compounds. The Chemical Probes Portal provides a valuable resource for guiding the development and validation of such high-quality chemical tools. chemicalprobes.orgnih.gov
Table 1: Potential Chemical Probe Strategies for this compound
| Probe Strategy | Description | Potential Outcome |
| Photo-affinity Labeling | Incorporation of a photoreactive group (e.g., diazirine, benzophenone) into the this compound scaffold. Upon UV irradiation, the probe covalently binds to its target proteins. | Identification of direct binding partners, including low-affinity or transient interactors. |
| Biotinylated Probes | Conjugation of biotin (B1667282) to the this compound molecule. This allows for the capture and enrichment of probe-protein complexes using streptavidin-coated beads. | Isolation of target proteins and their associated complexes for subsequent analysis by proteomics. |
| Fluorescent Probes | Attachment of a fluorescent dye to the this compound structure. | Visualization of the compound's subcellular localization and real-time tracking of its interaction with target proteins within living cells using advanced microscopy techniques. |
Elucidation of Previously Unidentified Biological Pathways Affected by the Compound
While the primary effects of this compound are linked to dopamine and serotonin pathways, its full impact on cellular signaling is likely more complex. wikipedia.orgbiorxiv.orgnih.gov Future research should focus on elucidating previously unidentified biological pathways affected by this compound. Atypical antipsychotics are known to influence a wide range of cellular processes, and a deeper understanding of these effects is crucial for predicting both therapeutic efficacy and potential side effects. openaccessjournals.comnih.gov
Genetic and pharmacological approaches can be used to dissect these pathways. For instance, screening for genetic modifiers of the cellular response to this compound in model organisms could reveal novel genes and pathways that mediate its effects. nih.gov Furthermore, by using specific inhibitors or activators of various signaling cascades in conjunction with the compound, researchers can map out the downstream consequences of its primary receptor interactions. This could unveil connections to pathways involved in neuroinflammation, synaptic plasticity, or metabolic regulation, which are increasingly recognized as important in psychiatric disorders.
Integration with Systems Biology Approaches (e.g., Proteomics, Metabolomics, Transcriptomics)
Systems biology offers a powerful framework for obtaining a holistic view of the cellular response to this compound. psychiatryonline.orgresearchgate.net By integrating data from proteomics, metabolomics, and transcriptomics, researchers can move beyond a single-target perspective to understand the compound's global impact on the cell.
Proteomics: Quantitative proteomics can be employed to measure changes in the expression levels of thousands of proteins following treatment with this compound. Phosphoproteomics, a sub-discipline, can specifically identify changes in protein phosphorylation, providing insights into the activation state of signaling pathways. nih.gov For example, proteomics studies on serotonin receptors have revealed complex signaling dynamics. biorxiv.orgebi.ac.ukcreative-proteomics.com
Metabolomics: This approach analyzes the global profile of small-molecule metabolites in a biological system. By examining the metabolome of cells or organisms exposed to this compound, researchers could identify alterations in metabolic pathways, which is particularly relevant given the known metabolic side effects of some atypical antipsychotics. researchgate.net
Transcriptomics: Analyzing the complete set of RNA transcripts (the transcriptome) can reveal which genes are up- or down-regulated in response to the compound. This can provide clues about the cellular processes and transcription factors that are affected. nih.govresearchgate.net
The integration of these "omics" datasets can lead to the construction of comprehensive network models of the compound's mechanism of action, highlighting key nodes and pathways for further investigation. researchgate.net
Table 2: Application of Systems Biology to this compound Research
| Omics Approach | Research Question | Expected Insights |
| Proteomics | What are the global changes in protein expression and phosphorylation in response to the compound? | Identification of novel protein targets and signaling pathways modulated by this compound. |
| Metabolomics | How does the compound alter the metabolic profile of neuronal cells or in vivo models? | Understanding the biochemical basis of the compound's therapeutic effects and potential metabolic side effects. |
| Transcriptomics | Which genes show altered expression levels upon treatment with the compound? | Elucidation of the genetic and regulatory networks that are influenced by this compound. |
Utilization of Advanced Preclinical Models (e.g., Organoids, Microphysiological Systems) for Mechanistic Research
The development of advanced preclinical models, such as brain organoids and microphysiological systems ("organs-on-a-chip"), offers unprecedented opportunities to study the effects of compounds like this compound in a human-relevant context. stemcell.com These three-dimensional models can recapitulate aspects of human brain development and function with greater fidelity than traditional cell cultures or animal models. mdpi.com
Midbrain-like organoids, which can contain functional dopaminergic neurons, are particularly relevant for studying the effects of antipsychotic drugs. nih.govfrontiersin.org These models could be used to investigate how this compound affects neuronal firing, synaptic connectivity, and network activity in a 3D environment that mimics the human brain. biorxiv.orgmdpi.com Furthermore, patient-derived organoids, created from the stem cells of individuals with psychiatric disorders, could pave the way for personalized medicine approaches, allowing for the testing of the compound's efficacy in a patient-specific manner.
Microphysiological systems can further enhance this research by modeling the interactions between different brain regions or between the brain and other organs, providing a more systemic understanding of the compound's effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
